



Application Notes and Protocols for In Vivo Studies of BMS-193885

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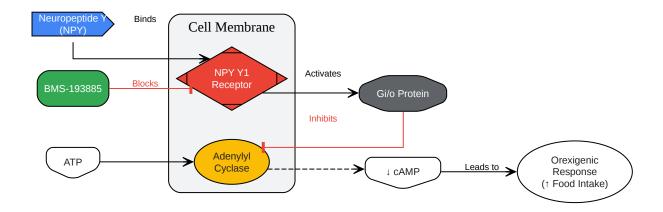
Audience: Researchers, scientists, and drug development professionals.

Introduction: **BMS-193885** is a potent, selective, and competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1] With a high affinity for the Y1 receptor (Ki = 3.3 nM), it effectively blocks NPY's orexigenic (appetite-stimulating) effects.[1][2] **BMS-193885** is brain penetrant with good systemic bioavailability, though it lacks oral bioavailability, making parenteral administration necessary for in vivo studies.[1][3] These characteristics make it a valuable pharmacological tool for investigating the role of the NPY Y1 receptor in obesity, metabolism, and related central nervous system pathways.

Mechanism of Action & Signaling Pathway

BMS-193885 exerts its effects by competitively blocking the NPY Y1 receptor.[1] The Y1 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by NPY, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] [6] By antagonizing this receptor, **BMS-193885** prevents the NPY-mediated reduction in cAMP, thereby inhibiting downstream signaling pathways that promote food intake.[1][2]





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Caption: NPY-Y1 receptor signaling pathway and inhibition by BMS-193885.

Data Presentation

Table 1: Receptor Binding and Functional Activity of BMS-193885

Parameter	Species/Cell Line	Value	Reference
Ki (Binding Affinity)	Human Y1 Receptor	3.3 nM	[1][2]
Kb (Functional Antagonism)	CHO cells (hY1)	4.5 nM	[1][2]
Selectivity	Y2, Y4, Y5 Receptors	>160-fold	[1]
Selectivity	α2 Adrenergic Receptor	>200-fold	[1]

| Selectivity | σ 1 Receptor | ~100-fold |[1] |

Table 2: Summary of In Vivo Efficacy Studies



Animal Model	Administrat ion	Dose	Duration	Key Outcome	Reference
Satiated Rats (Sprague- Dawley)	i.p.	10 mg/kg	Acute	Reduced 1- hour NPY- induced food intake.	[1]
Satiated Rats	i.p.	10 & 30 mg/kg	Acute	Inhibited NPY-induced food intake by 33% and 57%, respectively.	[2]
Rats (Spontaneou s Intake)	i.p.	10 mg/kg	44 days	Significantly reduced food intake and body weight gain without tolerance.	[1]

| Socially Isolated Rats | Intranasal | 20 μg | 7 days | Decreased feed intake and elements of binge eating. |[7] |

Table 3: Summary of In Vivo Safety & Pharmacokinetic Studies



Study Type	Animal Model	Administrat ion	Dose	Key Outcome	Reference
Cardiovascul ar Safety	Rats	i.v.	Up to 30 mg/kg	No serious adverse effects.	[1]
	Dogs	i.v.	Up to 10 mg/kg	No serious adverse effects.	[1]
Behavioral Safety	Rats	i.p.	Up to 20 mg/kg	No significant effect on locomotor activity.	[1]
	Rats	i.p. & i.c.v.	Not specified	No activity in elevated plus maze (anxiety).	[1]
Pharmacokin etics	Mice (ddY)	i.v.	10 mg/kg (unlabeled)	Used for blocking studies in PET imaging.	[3]

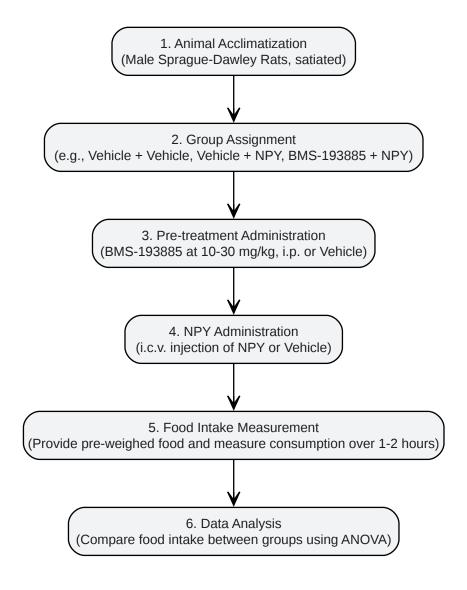
 $|\ |$ Mice (ddY) $|\ i.v.\ |\ 7.1-14$ MBq ([11C]1) $|\ |$ Rapidly metabolized; high radioactivity in kidney, small intestine, and liver. $|[3]\ |$

Experimental Protocols

Protocol 1: Evaluation of Acute Anorectic Effects in Rats

This protocol is designed to assess the ability of **BMS-193885** to block the potent, food intakestimulating effect of centrally administered NPY.





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Caption: Experimental workflow for the acute anorectic effects study.

Methodology:

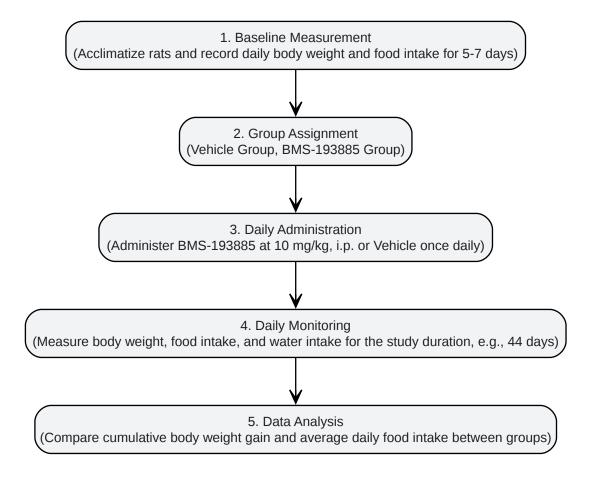
- Animals: Use adult male Sprague-Dawley rats, housed individually with ad libitum access to food and water. For studies on NPY-induced feeding, animals should be satiated to ensure low baseline food intake.[1]
- Drug Preparation:
 - BMS-193885: Dissolve in a suitable vehicle (e.g., water containing 20% Tween 80).[3]
 Prepare doses of 10 mg/kg and 30 mg/kg.



- NPY: Dissolve in sterile saline for intracerebroventricular (i.c.v.) injection.
- Procedure: a. Acclimatize animals to handling and injection procedures. b. On the test day, administer BMS-193885 (10 or 30 mg/kg, i.p.) or vehicle. c. After a pre-determined time (e.g., 30 minutes), administer NPY (i.c.v.) or vehicle. d. Immediately present a pre-weighed amount of standard chow. e. Measure food consumption at specified time points (e.g., 1 and 2 hours) by weighing the remaining food and correcting for spillage.[1][2]
- Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare food intake between the different treatment groups.

Protocol 2: Evaluation of Chronic Effects on Body Weight and Food Intake

This protocol assesses the long-term efficacy of **BMS-193885** on spontaneous food intake and body weight regulation, which is critical for evaluating its potential as an anti-obesity agent.



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Caption: Experimental workflow for the chronic body weight study.

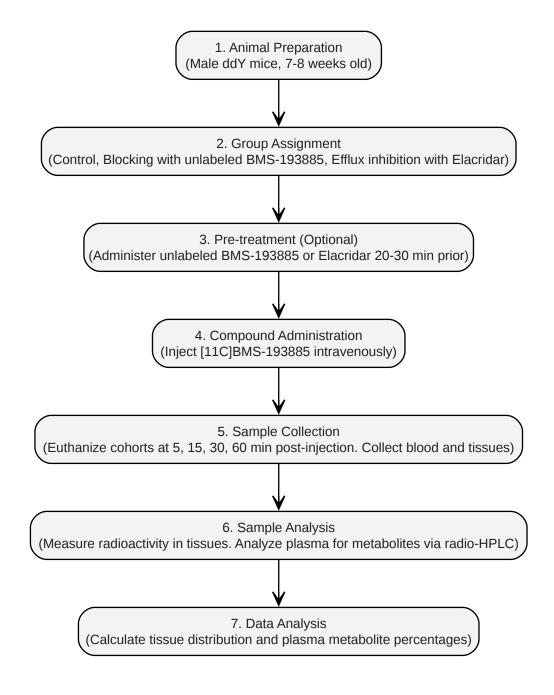
Methodology:

- Animals: Use adult male rats (e.g., Sprague-Dawley) housed individually.
- Drug Preparation: Prepare BMS-193885 at 10 mg/kg in a suitable vehicle for daily intraperitoneal (i.p.) injection.
- Procedure: a. After a 1-week acclimatization period, record baseline daily body weight and food/water intake for several days. b. Randomly assign animals to two groups: Vehicle control and BMS-193885 (10 mg/kg). c. Administer the assigned treatment (i.p.) once daily, at the same time each day (e.g., before the dark cycle begins). d. Continue daily administration and measurements for the duration of the study (e.g., 44 days).[1]
- Data Analysis: Compare the cumulative body weight gain and the average daily food intake between the two groups using appropriate statistical tests (e.g., repeated measures ANOVA).

Protocol 3: Pharmacokinetic and Biodistribution Analysis in Mice

This protocol outlines a method to determine the in vivo characteristics of **BMS-193885**, such as its distribution in various tissues and its rate of metabolism and clearance. This study is often performed with a radiolabeled version of the compound.





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Caption: Workflow for Pharmacokinetic/Biodistribution Study.

Methodology:

- Animals: Use male ddY mice, aged 7-8 weeks.[3]
- Materials:
 - Radiolabeled [11C]BMS-193885 for intravenous (i.v.) injection.



- Unlabeled BMS-193885 (10 mg/kg) for receptor blocking/competition studies.
- Elacridar (5 mg/kg), an inhibitor of P-gp and BCRP efflux transporters, to assess bloodbrain barrier transport.[3]
- Procedure: a. Divide mice into experimental groups. For blocking or transporter inhibition studies, administer unlabeled BMS-193885 or elacridar 20-30 minutes prior to the radiotracer.[3] b. Administer a bolus i.v. injection of [11C]BMS-193885 via the tail vein. c. At designated time points (e.g., 5, 15, 30, 60 minutes), euthanize the animals.[3] d. Immediately collect blood via cardiac puncture and harvest key organs (brain, liver, kidney, spleen, small intestine).
- Sample Analysis: a. Weigh the tissue samples and measure radioactivity using a gamma counter. b. Process blood to separate plasma. Analyze plasma samples using radio-HPLC to determine the percentage of the parent compound versus its radiolabeled metabolites.[3]
- Data Analysis: Calculate the concentration of radioactivity in each tissue, often expressed as
 a percentage of the injected dose per gram of tissue (%ID/g). Analyze the plasma metabolite
 data to understand the rate of metabolism in vivo.

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